2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Chemical Reactions Analysis
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is utilized in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological processes. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .
Comparison with Similar Compounds
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease
Biological Activity
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C10H15N3O
- CAS Number : 1041561-95-8
- Molecular Weight : 195.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit activity against various enzymes and receptors, although detailed mechanisms remain under investigation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, showing promising results in inhibiting growth:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 4.69 - 22.9 µM |
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results indicate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of various oxadiazole derivatives, including this compound. The compound was found to inhibit bacterial growth effectively at concentrations lower than many standard antibiotics used in clinical practice.
Case Study 2: Structural Modifications and Activity
Research into structural modifications of oxadiazole derivatives revealed that specific substitutions can significantly enhance biological activity. For instance, the addition of cyclopropyl groups has been correlated with increased binding affinity to target sites in enzyme assays . Such findings underscore the importance of structure-activity relationships in drug design.
Properties
IUPAC Name |
3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7;/h7-8,11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKSAWBCAXFZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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